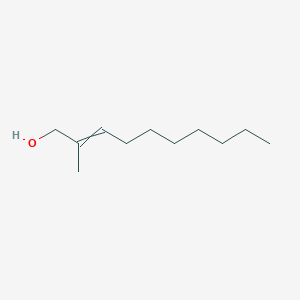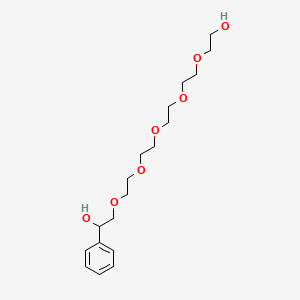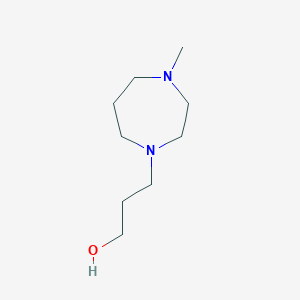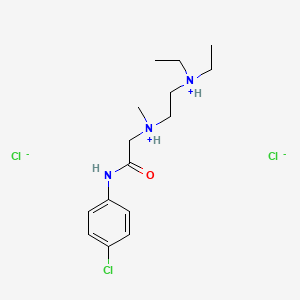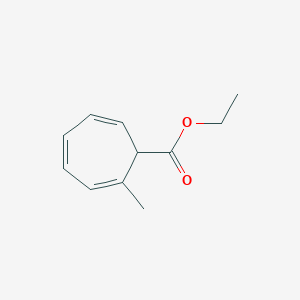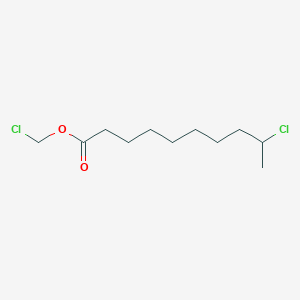
Chloromethyl 9-chlorodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl 9-chlorodecanoate is an organic compound with the molecular formula C11H20Cl2O2 and a molecular weight of 255.181 g/mol It is a chlorinated ester, specifically the chloromethyl ester of 9-chlorodecanoic acid
準備方法
Synthetic Routes and Reaction Conditions
Chloromethyl 9-chlorodecanoate can be synthesized through the chloromethylation of 9-chlorodecanoic acid. One common method involves the reaction of 9-chlorodecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . The reaction proceeds with good to excellent yields, making it a practical method for laboratory synthesis.
Industrial Production Methods
Industrial production of this compound typically involves similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the production process.
化学反応の分析
Types of Reactions
Chloromethyl 9-chlorodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 9-chlorodecanoic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
Substitution Reactions: Derivatives such as azides, thiocyanates, and amines.
Hydrolysis: 9-chlorodecanoic acid and methanol.
Oxidation and Reduction: Corresponding carboxylic acids and alcohols.
科学的研究の応用
Chloromethyl 9-chlorodecanoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.
Industrial Chemistry: It is utilized in the production of specialty chemicals and polymers.
Analytical Chemistry: The compound can be used as a derivatization reagent for the analysis of carboxylic acids in environmental and food samples.
作用機序
The mechanism of action of chloromethyl 9-chlorodecanoate involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed.
類似化合物との比較
Similar Compounds
Chloromethyl 9-chlorododecanoate: This compound has a similar structure but with a longer carbon chain (C13H24Cl2O2).
Chloromethyl 9-chlorooctanoate: Another similar compound with a shorter carbon chain (C9H16Cl2O2).
Uniqueness
Chloromethyl 9-chlorodecanoate is unique due to its specific carbon chain length and the presence of both chloromethyl and chlorodecanoate functional groups. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and industrial chemistry.
特性
CAS番号 |
80418-86-6 |
|---|---|
分子式 |
C11H20Cl2O2 |
分子量 |
255.18 g/mol |
IUPAC名 |
chloromethyl 9-chlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-10(13)7-5-3-2-4-6-8-11(14)15-9-12/h10H,2-9H2,1H3 |
InChIキー |
KPSTVHFMJIDEGU-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCCCCC(=O)OCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


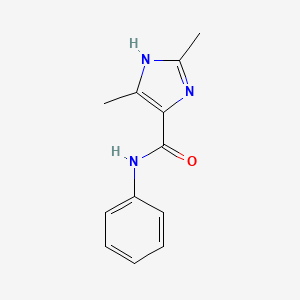
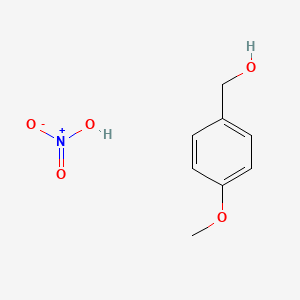
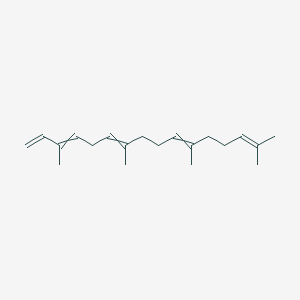
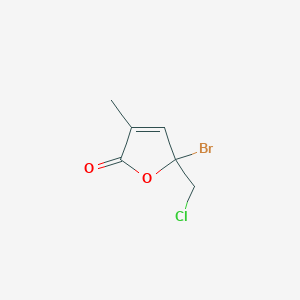

![Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester](/img/structure/B14432258.png)
